

A Comparative Guide to Ethyl 2-Cyclopentylacetate and Its Structural Analogs

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Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

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In the vast landscape of chemical compounds, esters derived from cyclopentylacetic acid hold a significant position due to their diverse applications, ranging from fragrance and flavor industries to pharmaceutical intermediates.^{[1][2]} This guide provides an in-depth comparison of **Ethyl 2-cyclopentylacetate** and its structural analogs, offering insights into their synthesis, physicochemical properties, and potential applications. By understanding the subtle yet impactful variations in their molecular architecture, researchers can make informed decisions in compound selection and experimental design.

Ethyl 2-Cyclopentylacetate: A Core Scaffold

Ethyl 2-cyclopentylacetate (C₉H₁₆O₂) serves as our reference compound.^{[3][4]} It is characterized by a cyclopentyl ring attached to an ethyl acetate moiety. Its properties, such as a boiling point of approximately 196.6°C, make it a versatile building block in organic synthesis.

Molecular Structure of **Ethyl 2-cyclopentylacetate**:

Caption: Molecular structure of **Ethyl 2-cyclopentylacetate**.

Structural Analogs: Exploring Chemical Space

The true potential of this chemical family unfolds when we explore its structural analogs. These variations can be broadly categorized into modifications of the ester group, the cyclopentyl ring,

and the acetate side chain.

Altering the ethyl group of the ester provides a straightforward way to modulate physicochemical properties like boiling point and solubility.

- **Methyl 2-cyclopentylacetate**: Replacing the ethyl with a methyl group generally lowers the boiling point and increases volatility.
- **Propyl 2-cyclopentylacetate**: Conversely, a propyl group is expected to increase the boiling point and lipophilicity.
- **Butyl 2-cyclopentylacetate**: Further extension to a butyl group continues this trend, enhancing the compound's oily character.[\[5\]](#)

These modifications are crucial in applications like fragrance formulation, where volatility is a key parameter for scent diffusion.[\[6\]](#)[\[7\]](#)

Comparative Physicochemical Properties of Ester Analogs:

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
Ethyl 2-cyclopentylacetate	C ₉ H ₁₆ O ₂	156.22 [4]	196.6
Methyl 2-(1-methylcyclopentyl)acetate	C ₉ H ₁₇ NO ₂	171.24	Not widely documented [8]
Propylcyclopentane	C ₈ H ₁₆	112.21 [9]	~115 [10]
Butyl 2-[1-(aminomethyl)cyclopentyl]acetate	C ₁₂ H ₂₃ NO ₂	213.32	Not widely documented [5]

Note: Data for some direct analogs is not readily available in the searched literature. The table includes related compounds to illustrate trends.

Modifications to the cycloalkane ring introduce more significant changes in stereochemistry and reactivity.

- Ethyl 2-cyclohexylacetate: Expanding the ring to a cyclohexane moiety increases the molecular weight and boiling point (211-212 °C).[11][12] This analog often exhibits different conformational possibilities, which can influence its biological activity.
- Ethyl 2-(cyclopent-2-en-1-yl)acetate: The introduction of a double bond in the cyclopentyl ring creates a site for further chemical transformations and can impart unique odor profiles. [13]
- Ethyl 2-cyclopropylpropanoate: Replacing the cyclopentyl with a smaller cyclopropyl ring can introduce ring strain and alter reactivity.[14]

Visualizing Ring Modifications:



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